molecular formula C18H18N4O2 B2792802 1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-12-5

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2792802
CAS No.: 871323-12-5
M. Wt: 322.368
InChI Key: YVELXYUSTBYYNM-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylphenyl group attached to the triazole ring.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves cyclocondensation reactions. One common method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and regioselectivity. The reaction conditions are mild, and the process is metal-free, acid-free, and base-free .

Chemical Reactions Analysis

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.

Scientific Research Applications

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit viral replication by interfering with the viral life cycle at various stages, including viral entry, genome replication, and production of new viral particles. It can also stimulate the host’s immune system to produce antiviral cytokines and chemokines .

Comparison with Similar Compounds

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring. Similar compounds include:

These compounds share the triazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-7-6-8-14(11-12)19-18(23)17-13(2)22(21-20-17)15-9-4-5-10-16(15)24-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVELXYUSTBYYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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